molecular formula C12H17NO3 B134876 2,6-Diisopropyl-4-nitrophenol CAS No. 1576-14-3

2,6-Diisopropyl-4-nitrophenol

Cat. No. B134876
CAS RN: 1576-14-3
M. Wt: 223.27 g/mol
InChI Key: BDOVQBSHXBPOLJ-UHFFFAOYSA-N
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Description

2,6-Diisopropyl-4-nitrophenol is a chemical compound that is related to various nitrophenol derivatives. While the specific compound is not directly mentioned in the provided papers, related compounds such as 2,4-dichloro-6-nitrophenol , 2,6-dichloro-4-nitrophenol , and 2,6-diiodo-4-nitrophenol have been studied. These compounds are typically characterized by the presence of nitro groups and halogens attached to a phenol ring, which significantly affect their chemical behavior and physical properties.

Synthesis Analysis

The synthesis of nitrophenol derivatives often involves nitration reactions, where a nitro group is introduced into an aromatic compound. For example, the nitration of bromophenols can lead to products of nitro-debromination . Similarly, 2,6-diisopropyl-4-nitrophenol could be synthesized through a nitration reaction of an appropriate diisopropylphenol precursor. The synthesis of related compounds, such as 2,4-dichloro-3-ethyl-6-nitrophenol, involves chlorination, alkalization, and acidification reactions , which could be adapted for the synthesis of 2,6-diisopropyl-4-nitrophenol.

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives is often studied using X-ray diffraction. For instance, the structure of the adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol has been determined by this method . The presence of substituents like chloro, iodo, or isopropyl groups can influence the molecular geometry, hydrogen bonding, and overall stability of the compound. The molecular structure of 2,6-diisopropyl-4-nitrophenol would likely exhibit similar characteristics, with the isopropyl groups affecting the electron distribution and reactivity of the phenol ring.

Chemical Reactions Analysis

Nitrophenol derivatives can undergo various chemical reactions, including hydrogen bonding and interactions with other molecules. For example, 2,6-dichloro-4-nitrophenol forms hydrogen-bonded adducts with pyridine derivatives . The nitro group can also participate in reactions, such as the potential nitration process of 2,4-dichlorophenol into 6-nitro-2,4-DCP . The reactivity of 2,6-diisopropyl-4-nitrophenol would be influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the isopropyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives are influenced by their molecular structure. The presence of halogens and nitro groups can lead to the formation of hydrogen bonds and iodo-nitro interactions, as seen in 2,6-diiodo-4-nitrophenol . These interactions can affect the compound's solubility, melting point, and crystalline structure. The properties of 2,6-diisopropyl-4-nitrophenol would similarly be affected by its substituents, potentially leading to unique supramolecular structures and physicochemical behaviors.

Scientific Research Applications

Atmospheric Chemistry and Environmental Analysis

Nitrophenols, including compounds structurally related to 2,6-Diisopropyl-4-nitrophenol, are prevalent in the atmosphere due to emissions from combustion processes and the hydrolysis of pesticides. They are subject to both gas-phase and liquid-phase atmospheric reactions, indicating their dynamic role in environmental chemistry. Their analysis often employs techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), highlighting the compound's significance in environmental monitoring and analysis (Harrison et al., 2005).

Adsorption and Environmental Remediation

Studies have focused on the adsorption behavior of phenol and nitrophenol compounds on various substrates, including granular activated carbon. These investigations are crucial for understanding the removal of contaminants from water, demonstrating the application of 2,6-Diisopropyl-4-nitrophenol analogs in environmental remediation efforts (Kumar et al., 2007).

Biotransformation and Environmental Fate

Research into the transformation and degradation of brominated compounds, which are structurally related or may serve as analogs to 2,6-Diisopropyl-4-nitrophenol, provides insight into the environmental fate of such compounds. These studies encompass both abiotic and biotic processes, revealing the complexity of environmental interactions and degradation pathways of phenolic compounds (Liu et al., 2018).

Aquatic Toxicology

Investigations into the toxicological impact of brominated phenols, similar in structure to 2,6-Diisopropyl-4-nitrophenol, on aquatic organisms emphasize the importance of understanding the ecological risks associated with these compounds. Such studies aim to assess the persistence and bioaccumulation potential, contributing to the regulation and monitoring of water pollutants (Koch & Sures, 2018).

Analytical and Chemical Sensing

The development of fluorescent chemosensors based on phenolic compounds underscores the role of 2,6-Diisopropyl-4-nitrophenol analogs in analytical chemistry. These chemosensors target a variety of analytes, showcasing the compound's versatility in detecting environmental and biological species (Roy, 2021).

Safety And Hazards

While specific safety data for 2,6-Diisopropyl-4-nitrophenol is not available, it’s important to handle all chemical compounds with care. Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area and wear appropriate personal protective equipment .

properties

IUPAC Name

4-nitro-2,6-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOVQBSHXBPOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443430
Record name 2,6-Diisopropyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diisopropyl-4-nitrophenol

CAS RN

1576-14-3
Record name 2,6-Diisopropyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

78.3 mmol (4.93 g) of fuming nitric acid are added dropwise to a solution, cooled to 0° C., of 53.9 mmol (9.62 g) of 2,6-diisopropylphenol in 350 ml of acetic acid. The reaction mixture is stirred at 0° C. for 1 hour 30 minutes and is then poured into a mixture of ethyl acetate and ice. The organic phase is isolated and then washed with water. After drying and evaporating off the solvent, an oily residue is recovered which is purified by chromatography on silica gel using a petroleum ether: ethyl acetate mixture 9:1 as eluant.
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
9.62 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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